Telmisartan-d3

Description

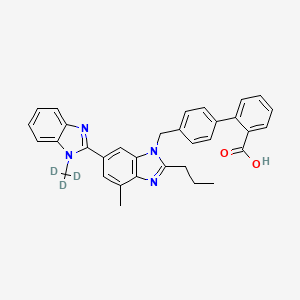

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[[4-methyl-2-propyl-6-[1-(trideuteriomethyl)benzimidazol-2-yl]benzimidazol-1-yl]methyl]phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30N4O2/c1-4-9-30-35-31-21(2)18-24(32-34-27-12-7-8-13-28(27)36(32)3)19-29(31)37(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)33(38)39/h5-8,10-19H,4,9,20H2,1-3H3,(H,38,39)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMXLENWKUUMAY-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2=CC=CC=C2N=C1C3=CC4=C(C(=C3)C)N=C(N4CC5=CC=C(C=C5)C6=CC=CC=C6C(=O)O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662199 | |

| Record name | 4'-{[7'-Methyl-1-(~2~H_3_)methyl-2'-propyl[1H,3'H-[2,5'-bibenzimidazole]]-3'-yl]methyl}[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189889-44-8 | |

| Record name | 4'-{[7'-Methyl-1-(~2~H_3_)methyl-2'-propyl[1H,3'H-[2,5'-bibenzimidazole]]-3'-yl]methyl}[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis and Isotopic Labeling of Telmisartan-d3

This technical guide provides a comprehensive overview of the synthesis of this compound, a deuterated internal standard crucial for pharmacokinetic and metabolic studies. The document details the synthetic pathways, experimental protocols, and the mechanism of action of Telmisartan, presenting quantitative data in structured tables and illustrating key processes with diagrams.

Introduction to Telmisartan and Isotopic Labeling

Telmisartan is a potent and long-acting nonpeptide antagonist of the angiotensin II type-1 (AT1) receptor, widely used in the treatment of hypertension.[1][2][3] It functions by blocking the vasoconstrictive and aldosterone-secreting effects of angiotensin II, a key component of the renin-angiotensin-aldosterone system (RAAS), thereby lowering blood pressure.[1][4][5]

Isotopic Labeling and this compound

Stable isotope labeling involves the incorporation of heavy isotopes (like deuterium, 2H or D) into a drug molecule. This compound is the deuterium-labeled version of Telmisartan.[3] Such labeled compounds are invaluable in drug development for several reasons:

-

Internal Standards: They are ideal internal standards for quantitative bioanalysis by mass spectrometry (LC-MS/MS) due to their near-identical chemical and physical properties to the parent drug, but with a distinct mass.

-

Pharmacokinetic Studies: They allow for precise tracking and quantification of the drug and its metabolites in biological matrices.

-

Metabolic Profiling: Deuteration can sometimes alter the metabolic profile of a drug, a phenomenon that can be studied to understand its metabolic fate.[3]

Synthetic Pathways of Telmisartan

Several synthetic routes for Telmisartan have been developed, often focusing on improving efficiency and yield while minimizing impurities. A common strategy is a convergent synthesis that joins two key benzimidazole intermediates.

Early Synthetic Approach (Ries et al.)

The first total synthesis involved a multi-step linear sequence.[6][7] Key steps included:

-

Acylation of 4-amino-3-methylbenzoic acid methyl ester.

-

Nitration, reduction, and cyclization to form the first benzimidazole ring.

-

Saponification followed by condensation with N-methyl-1,2-phenylenediamine to form the bis-benzimidazole core.

-

Alkylation with a brominated biphenyl derivative, followed by hydrolysis to yield Telmisartan.

This route was lengthy and resulted in a modest overall yield of approximately 21%.[6][7]

Modern Convergent Synthesis via Suzuki Coupling

More efficient modern syntheses often employ a Suzuki cross-coupling reaction to construct the biaryl moiety.[6][7][8] This approach significantly improves the overall yield and is more suitable for large-scale production. A key step involves coupling a boronic acid derivative with a brominated phenyl derivative.[2][7][8] A convergent approach using this method can achieve an overall yield of 46% in six steps.[6]

Synthesis of this compound

The synthesis of this compound requires the introduction of three deuterium atoms. This is typically achieved by using a deuterated reagent at a key step in the synthesis. The most common position for labeling is the N-methyl group of the second benzimidazole ring, creating an N-CD3 moiety. This is accomplished by using a deuterated methylating agent.

The following workflow illustrates a logical pathway for the synthesis of this compound, adapted from established Telmisartan synthesis routes. The key modification is the use of N-(methyl-d3)-1,2-phenylenediamine as a starting material.

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following tables summarize typical yields for the synthesis of Telmisartan and expected analytical data for this compound. Yields for the deuterated synthesis are expected to be comparable to the non-labeled synthesis.

Table 1: Representative Step-wise Yields for Telmisartan Synthesis

| Step | Reaction Type | Typical Yield (%) | Reference(s) |

| Formation of Benzimidazole Core | Cyclization/Condensation | 78 - 90% | [6][8] |

| Construction of Biaryl Moiety | Suzuki Coupling | 90 - 95% | [6][7] |

| N-Alkylation of Bis-benzimidazole | Alkylation | 80 - 88% | [6][9] |

| Final Hydrolysis (Ester to Carboxylic Acid) | Hydrolysis | 80 - 90% | [7][10] |

| Overall Yield (Convergent Synthesis) | Multi-step | ~46% | [6] |

Table 2: Analytical Characteristics of this compound

| Parameter | Expected Value |

| Molecular Formula | C₃₃H₂₇D₃N₄O₂ |

| Molecular Weight | ~517.64 g/mol (vs. ~514.62 for unlabeled) |

| Mass Spectrometry (M+H)⁺ | Expected m/z of ~518.26 (shifted by +3 from unlabeled ~515.24) |

| Isotopic Purity | >98% (as determined by MS) |

| ¹H NMR | Absence or significant reduction of the N-CH₃ singlet signal (~3.7-4.0 ppm). |

Experimental Protocols

The following are representative protocols for key steps in the synthesis of this compound.

Protocol 1: Formation of the d3-labeled Bis-benzimidazole Core

This protocol describes the condensation of the first benzimidazole intermediate with the deuterated amine.

-

Reagents: 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid, N-(methyl-d3)-1,2-phenylenediamine, Polyphosphoric acid (PPA).

-

Procedure: a. Add 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid (1.0 eq) and N-(methyl-d3)-1,2-phenylenediamine (1.1 eq) to a reaction vessel. b. Add Polyphosphoric acid (PPA) (10-15 parts) to the mixture. c. Heat the reaction mixture to 150 °C and stir for 4-6 hours under a nitrogen atmosphere. d. Cool the mixture to approximately 80 °C and carefully quench by pouring it onto crushed ice/water. e. Neutralize the solution with a strong base (e.g., 50% NaOH solution) to a pH of ~8-9. f. The precipitated solid is filtered, washed thoroughly with water, and dried under vacuum to yield the d3-labeled bis-benzimidazole intermediate.

Protocol 2: N-Alkylation

This step couples the bis-benzimidazole core with the biphenyl moiety.

-

Reagents: d3-labeled bis-benzimidazole intermediate, 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate tert-butyl ester, Potassium tert-butoxide (t-BuOK), Dimethylformamide (DMF).

-

Procedure: a. Dissolve the d3-labeled bis-benzimidazole (1.0 eq) in anhydrous DMF under a nitrogen atmosphere. b. Add Potassium tert-butoxide (1.1 eq) portion-wise at room temperature and stir for 30 minutes. c. Add a solution of 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate tert-butyl ester (1.05 eq) in DMF dropwise. d. Stir the reaction mixture at room temperature for 4-5 hours until TLC indicates completion. e. Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography to obtain this compound tert-butyl ester.

Protocol 3: Final Hydrolysis

This final step deprotects the carboxylic acid to yield the final product.

-

Reagents: this compound tert-butyl ester, Concentrated Hydrochloric Acid (HCl) or Trifluoroacetic acid (TFA), Acetonitrile, Water.

-

Procedure: a. Dissolve the this compound tert-butyl ester (1.0 eq) in a mixture of acetonitrile and water. b. Add concentrated HCl (10-12 eq) and heat the mixture to reflux (80-90 °C) for 2-4 hours.[7] c. Cool the reaction mixture to room temperature. d. Adjust the pH to ~5.0-5.5 with a base (e.g., sodium hydroxide solution) to precipitate the product.[10] e. Stir the resulting slurry for 1-2 hours. f. Filter the solid, wash with water, and dry under vacuum at 60-70 °C to yield pure this compound.[10]

Mechanism of Action and Signaling Pathways

Telmisartan primarily targets the Renin-Angiotensin-Aldosterone System (RAAS). It also exhibits a secondary mechanism through partial agonism of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).

RAAS Pathway Inhibition

Telmisartan selectively blocks the AT1 receptor, preventing angiotensin II from binding. This action inhibits vasoconstriction and aldosterone release, leading to vasodilation, reduced sodium and water retention, and a decrease in blood pressure.[1][4]

Caption: Telmisartan's blockade of the RAAS pathway.

PPAR-γ Pathway Activation

Telmisartan also acts as a partial agonist for PPAR-γ, a nuclear receptor involved in regulating glucose and lipid metabolism.[1][11] This dual action may provide additional cardiovascular benefits beyond blood pressure reduction, such as improving endothelial function by stimulating eNOS production.[11]

Caption: Telmisartan's partial agonism of the PPAR-γ pathway.

References

- 1. What is the mechanism of Telmisartan? [synapse.patsnap.com]

- 2. BJOC - Efficient and improved synthesis of Telmisartan [beilstein-journals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Telmisartan Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. rjpbcs.com [rjpbcs.com]

- 7. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. US8691999B2 - Process for the preparation of telmisartan - Google Patents [patents.google.com]

- 10. asianpubs.org [asianpubs.org]

- 11. academic.oup.com [academic.oup.com]

Characterization of Telmisartan-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of Telmisartan-d3, a stable isotope-labeled internal standard crucial for the accurate quantification of the angiotensin II receptor blocker, Telmisartan, in various biological matrices. This document outlines its physicochemical properties, detailed experimental protocols for its analysis, and insights into the signaling pathways of its non-labeled counterpart.

Physicochemical Properties

This compound is a deuterated analog of Telmisartan, where three hydrogen atoms on the N-methyl group of the benzimidazole ring have been replaced with deuterium. This isotopic substitution renders it an ideal internal standard for mass spectrometry-based bioanalytical methods.

| Property | Value | Source |

| IUPAC Name | 2-[4-[[4-methyl-2-propyl-6-[1-(trideuteriomethyl)benzimidazol-2-yl]benzimidazol-1-yl]methyl]phenyl]benzoic acid | N/A |

| Molecular Formula | C₃₃H₂₇D₃N₄O₂ | [1] |

| Molecular Weight | 517.64 g/mol | [1] |

| CAS Number | 1189889-44-8 | [1] |

| Appearance | White to off-white solid | N/A |

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not extensively published. However, the spectra are expected to be nearly identical to that of Telmisartan, with minor shifts attributable to the deuterium substitution. The primary distinction will be observed in the mass spectrum, which will show a molecular ion peak shifted by +3 m/z units.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Reference ¹H NMR Data for Telmisartan (CDCl₃, 500 MHz): A published study provides the following chemical shifts for key protons of a Telmisartan intermediate, which are representative of the core structure: δ 7.75 – 7.80 (m, 1H), 7.58 – 7. 62 (m, 1H), 7.48 – 7.52 (m, 1H), 7.34 – 7.39 (m, 1H), 7.27 – 7.33 (m, 2H), 4.54 (br, 2H), 3.85 (s, 3H), 2.38 (t, J = 7.6 Hz, 2H), 2.22 (s, 3H), 1.71 – 1.90 (m, 2H), 1.08 (t, J = 7.3 Hz, 3H)[2]. Another study reports a methylene signal at δ = 5.46 ppm (singlet) in CDCl₃[3].

Reference ¹³C NMR Data for Telmisartan (CDCl₃, 125 MHz): Characteristic chemical shifts for a Telmisartan intermediate include: δ 158.40, 153.05, 146.71, 142.88, 136.63, 132.56, 130.06, 128.31, 126.44, 125.22, 122.89, 122.60, 119.71, 109.74, 37.87, 31.84, 20.82, 18.39, 13.98[2]. Solid-state ¹³C NMR has also been used to characterize crystalline and amorphous forms of Telmisartan[4].

Mass Spectrometry (MS)

This compound is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The triple quadrupole mass spectrometer is typically operated in positive electrospray ionization (ESI) mode.

Typical Mass Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Telmisartan | 515.2 | 276.2 |

| This compound | 518.3 | 279.2 |

The fragmentation of Telmisartan involves the cleavage of the ether linkage, leading to the characteristic product ion. A similar fragmentation pattern is expected for this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of Telmisartan exhibits characteristic peaks corresponding to its functional groups. The spectrum of this compound is expected to be very similar, with potential minor shifts in vibrational frequencies involving the deuterated methyl group.

Reference FT-IR Peaks for Telmisartan: A characteristic peak for Telmisartan is observed around 3411 cm⁻¹ (N-H group)[5][6]. Other significant peaks are associated with C-H stretching, C=O stretching of the carboxylic acid, and aromatic C=C bending vibrations[1][7][8].

Experimental Protocols

Synthesis of this compound

A specific, detailed protocol for the synthesis of this compound is not publicly available. However, it can be synthesized by adapting established methods for Telmisartan synthesis, using a deuterated methylating agent in the final step of the benzimidazole ring formation. A general synthetic approach is outlined below, based on literature procedures for Telmisartan[9][10][11].

Workflow for a Representative Synthesis of this compound:

-

Synthesis of the Benzimidazole Core: The synthesis typically begins with the acylation of a substituted aniline, followed by nitration, reduction of the nitro group, and subsequent cyclization to form the first benzimidazole ring[11].

-

Introduction of the Second Benzimidazole Ring: The intermediate is then condensed with N-(trideuteriomethyl)-o-phenylenediamine to form the bis-benzimidazole core. The N-(trideuteriomethyl)-o-phenylenediamine can be prepared by methylation of o-phenylenediamine with a deuterated methylating agent, such as iodomethane-d3.

-

N-Alkylation: The bis-benzimidazole intermediate is then N-alkylated with a suitable biphenyl derivative, typically a bromo- or tosyloxymethyl substituted biphenyl carboxylic acid ester[12].

-

Hydrolysis: The final step involves the hydrolysis of the ester group to yield the carboxylic acid functionality of this compound[9].

-

Purification: The final product is purified by recrystallization or chromatography.

Quantification by LC-MS/MS

This compound is the preferred internal standard for the quantification of Telmisartan in biological samples due to its similar chromatographic behavior and distinct mass, minimizing matrix effects and improving analytical accuracy[13].

A. Sample Preparation (Protein Precipitation):

-

To 180 µL of plasma sample, add 20 µL of this compound internal standard solution (e.g., 3 ng/mL in 9:1 water/methanol).

-

Add 400 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

B. Chromatographic Conditions:

-

LC System: Agilent 1260 Infinity LC system or equivalent.

-

Column: ZORBAX Eclipse Plus C18, 3.0 x 50 mm, 1.8 µm.

-

Mobile Phase A: 10 mM Ammonium acetate in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient to achieve separation of Telmisartan and potential interferences.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 45 °C.

C. Mass Spectrometric Conditions:

-

MS System: Agilent 6460 Triple Quadrupole LC/MS or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Telmisartan: 515.2 → 276.2

-

This compound: 518.3 → 279.2

-

-

Gas Temperature: 350 °C.

-

Gas Flow: 10 L/min.

-

Nebulizer Pressure: 45 psi.

Experimental Workflow for LC-MS/MS Analysis:

Signaling Pathways of Telmisartan

Telmisartan exerts its therapeutic effects primarily through two distinct mechanisms: blockade of the angiotensin II type 1 (AT₁) receptor and partial agonism of the peroxisome proliferator-activated receptor-gamma (PPARγ).

Angiotensin II AT₁ Receptor Blockade

Telmisartan is a potent and selective antagonist of the AT₁ receptor. By blocking this receptor, it prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, a key component of the renin-angiotensin system (RAS). This leads to vasodilation and a reduction in blood pressure.

AT₁ Receptor Signaling Pathway Blockade by Telmisartan:

PPARγ Partial Agonism

Unique among angiotensin II receptor blockers, Telmisartan also functions as a partial agonist of PPARγ, a nuclear receptor that plays a key role in regulating glucose and lipid metabolism[14][15][16][17]. This dual action may contribute to the metabolic benefits observed with Telmisartan treatment, such as improved insulin sensitivity[16][18]. As a partial agonist, Telmisartan activates the receptor to 25-30% of the maximal activation achieved by full agonists[16].

Telmisartan-Mediated PPARγ Activation Pathway:

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Method development and validation: quantitation of telmisartan bulk drug and its tablet formulation by 1 H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijpsr.com [ijpsr.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rjpbcs.com [rjpbcs.com]

- 10. researchgate.net [researchgate.net]

- 11. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US8691999B2 - Process for the preparation of telmisartan - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. Cardioprotective mechanism of telmisartan via PPAR-gamma-eNOS pathway in dahl salt-sensitive hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Treating the metabolic syndrome: telmisartan as a peroxisome proliferator-activated receptor-gamma activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Telmisartan - Wikipedia [en.wikipedia.org]

- 18. Modulation of PPAR-gamma by telmisartan protects the heart against myocardial infarction in experimental diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Isotopic Purity Assessment of Telmisartan-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed in the assessment of isotopic purity for Telmisartan-d3, a deuterated analog of the angiotensin II receptor blocker, Telmisartan. Accurate determination of isotopic enrichment and the distribution of isotopic species are critical for its application as an internal standard in pharmacokinetic studies and other quantitative analyses.

Introduction to Isotopic Purity

Isotopic purity is a critical quality attribute of deuterated compounds like this compound. It refers to the extent to which the intended isotope (deuterium, D) has replaced the target hydrogen (H) atoms in the molecule. The assessment of isotopic purity involves quantifying the percentage of the desired deuterated species (d3) and identifying the presence and abundance of other isotopic variants, known as isotopologues (e.g., d0, d1, d2). High isotopic purity is essential for ensuring the accuracy and reliability of analytical methods that utilize this compound as an internal standard.

Analytical Methodologies for Isotopic Purity Assessment

The determination of isotopic purity for this compound primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) is a primary tool for determining the isotopic enrichment and distribution of isotopologues in deuterated compounds.[1][2] By accurately measuring the mass-to-charge ratio (m/z) of the molecular ions, HR-MS can distinguish between molecules with different numbers of deuterium atoms.

Experimental Protocol: Isotopic Purity Assessment by LC-HRMS

This protocol outlines a general procedure for the analysis of this compound isotopic purity.

1. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase composition.

2. Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation of Telmisartan.

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient: A linear gradient from 10% to 90% B over 5 minutes, followed by a 2-minute hold at 90% B and a 3-minute re-equilibration at 10% B.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 2 µL

-

Column Temperature: 40 °C

3. High-Resolution Mass Spectrometry (HR-MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution and mass accuracy.

-

Scan Mode: Full scan from m/z 100 to 1000.

-

Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Gas Temperature: 325 °C

-

Drying Gas Flow: 8 L/min

-

Nebulizer Pressure: 40 psi

-

4. Data Analysis:

-

Extract the ion chromatograms for the expected m/z values of the protonated molecular ions of Telmisartan isotopologues (d0, d1, d2, d3).

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR and ²H NMR, is a powerful technique for confirming the position of deuterium labeling and assessing isotopic purity.[1] In ¹H NMR, the absence or reduction of a signal at a specific chemical shift indicates deuterium incorporation. ²H NMR directly detects the deuterium nuclei, providing information about the deuterated sites.[3]

Experimental Protocol: Isotopic Purity Assessment by ¹H NMR

This protocol provides a general methodology for assessing the degree of deuteration in this compound.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound and dissolve it in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent should be based on the solubility of the compound.

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Nucleus: ¹H

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 5 seconds to ensure full relaxation of the protons.

3. Data Processing and Analysis:

-

Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals corresponding to the non-deuterated positions and the residual signal at the deuterated position.

-

The isotopic purity can be estimated by comparing the integral of the residual proton signal at the deuterated site to the integrals of protons at non-deuterated sites.

Quantitative Data Summary

The isotopic purity of commercially available this compound is typically high. The following tables summarize representative quantitative data.

Table 1: Isotopic Purity of this compound by LC-MS

| Isotopologue | Molecular Formula | Exact Mass (M) | Protonated Ion [M+H]⁺ (m/z) | Relative Abundance (%) |

| Telmisartan-d0 | C₃₃H₃₀N₄O₂ | 514.2369 | 515.2442 | < 0.1 |

| Telmisartan-d1 | C₃₃H₂₉D₁N₄O₂ | 515.2432 | 516.2505 | < 0.5 |

| Telmisartan-d2 | C₃₃H₂₈D₂N₄O₂ | 516.2495 | 517.2568 | < 1.0 |

| This compound | C₃₃H₂₇D₃N₄O₂ | 517.2557 | 518.2630 | > 98.0 |

Note: The exact masses and m/z values are calculated based on the most abundant isotopes of each element. The relative abundance is a representative value and may vary between batches. A certificate of analysis for a commercial batch of this compound reported a purity of 99.77% by LCMS.[4]

Table 2: Key Parameters for this compound Analysis

| Parameter | Value | Reference |

| Chemical Formula | C₃₃H₂₇D₃N₄O₂ | [4] |

| Molecular Weight | 517.64 g/mol | [4] |

| CAS Number | 1189889-44-8 | [4] |

Visualization of Workflows

Diagram 1: LC-MS Workflow for Isotopic Purity Assessment

Caption: Workflow for LC-MS based isotopic purity analysis of this compound.

Diagram 2: NMR Workflow for Isotopic Purity Assessment

Caption: Workflow for NMR based isotopic purity assessment of this compound.

Conclusion

The accurate assessment of isotopic purity is paramount for the reliable use of this compound in quantitative bioanalysis. This guide has detailed the primary analytical methodologies, LC-HRMS and NMR spectroscopy, providing foundational experimental protocols and representative data. The combination of these techniques provides a comprehensive characterization of this compound, ensuring its quality and suitability for its intended applications in pharmaceutical research and development.

References

Unraveling the Molecular Signature: A Technical Guide to the Mass Fragmentation Pattern of Telmisartan-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass fragmentation pattern of Telmisartan-d3, a deuterated internal standard crucial for the accurate quantification of the antihypertensive drug, Telmisartan, in complex biological matrices. Understanding the fragmentation signature is paramount for developing robust and reliable bioanalytical methods.

Introduction to this compound

This compound is a stable isotope-labeled analog of Telmisartan, where three hydrogen atoms on the N-methyl group of the benzimidazole ring are replaced with deuterium atoms.[1] This modification results in a 3 Dalton mass shift, allowing for its clear differentiation from the unlabeled analyte in mass spectrometric analysis, while maintaining nearly identical physicochemical properties. Its chemical formula is C₃₃H₂₇D₃N₄O₂ and it has a molecular weight of approximately 517.6 g/mol .[1][2] this compound is widely employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to ensure the precision and accuracy of Telmisartan quantification.

Experimental Protocol: Mass Spectrometric Analysis

The fragmentation pattern of this compound is typically elucidated using a triple quadrupole or a Q-TOF mass spectrometer coupled with a liquid chromatography system. The following is a generalized experimental protocol based on common practices for the analysis of Telmisartan and its analogs.

Liquid Chromatography:

-

Column: A C18 reverse-phase column is commonly used for separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Flow Rate: The flow rate is generally maintained in the range of 0.2-0.8 mL/min.

-

Injection Volume: A small injection volume (e.g., 5-20 µL) is used.

Mass Spectrometry:

-

Ionization Source: Electrospray ionization (ESI) in the positive ion mode is the standard technique for the analysis of Telmisartan and its analogs.

-

Precursor Ion Selection: The protonated molecule of this compound, [M+H]⁺, is selected as the precursor ion in the first quadrupole (Q1). Given the molecular weight of 517.6, the expected m/z value for the precursor ion is approximately 518.3.

-

Collision-Induced Dissociation (CID): The precursor ions are subjected to collision-induced dissociation in the second quadrupole (Q2), which acts as a collision cell. Nitrogen is commonly used as the collision gas.

-

Product Ion Scanning: The resulting fragment ions are then scanned in the third quadrupole (Q3) to generate the product ion spectrum. Key parameters such as collision energy and cone voltage are optimized to achieve the desired fragmentation efficiency.

Mass Fragmentation Pattern of this compound

The core fragmentation of this compound mirrors that of unlabeled Telmisartan, with specific mass shifts corresponding to the deuterated methyl group. The primary fragmentation pathway involves the cleavage of the ether linkage and the loss of the biphenyl carboxylic acid moiety.

For unlabeled Telmisartan, a predominant transition monitored is from the precursor ion [M+H]⁺ at m/z 515.2 to a major product ion at m/z 276.2.[3] Another reported fragmentation for Telmisartan is the transition from m/z 513.56 to m/z 469.19.[4] A comprehensive study of Telmisartan's photolytic degradation also involved establishing its complete mass fragmentation pathway, providing a solid basis for understanding its fragmentation behavior.[5]

Based on the established fragmentation of Telmisartan, the expected fragmentation pattern for this compound is detailed below.

Quantitative Data Summary

| Precursor Ion (this compound) | m/z | Description |

| [M+H]⁺ | ~518.3 | Protonated molecule of this compound |

| Product Ions | ||

| Fragment 1 | ~279.2 | Corresponds to the deuterated benzimidazole moiety after cleavage. |

| Fragment 2 | ~472.2 | Resulting from a neutral loss from the precursor ion. |

Note: The m/z values are theoretical and may vary slightly depending on the instrument calibration and experimental conditions.

Visualization of the Fragmentation Pathway

The fragmentation of this compound is a logical process that can be visualized as a signaling pathway, where the precursor ion undergoes collision-induced dissociation to yield characteristic product ions.

References

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. Simultaneous determination of telmisartan and amlodipine in human plasma by LC–MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijbpas.com [ijbpas.com]

- 5. Identification and characterization of a photolytic degradation product of telmisartan using LC-MS/TOF, LC-MSn, LC-NMR and on-line H/D exchange mass studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of Telmisartan in Human Plasma using Telmisartan-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of telmisartan in human plasma. The method utilizes a stable isotope-labeled internal standard, telmisartan-d3, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and sensitive quantification.

Introduction

Telmisartan is an angiotensin II receptor blocker (ARB) used in the management of hypertension. Accurate measurement of telmisartan concentrations in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard like this compound is the gold standard for LC-MS/MS-based quantification as it compensates for variability in sample preparation and instrument response, ensuring high precision and accuracy.[1][2] This document outlines a validated method for the determination of telmisartan in human plasma.

Experimental Protocols

Materials and Reagents

-

Telmisartan (Reference Standard)

-

This compound (Internal Standard)[1]

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

Formic Acid (LC-MS grade)

-

Ammonium Acetate (LC-MS grade)

-

Ultrapure Water

-

Human Plasma (sourced from a certified blood bank)

Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled with a triple quadrupole tandem mass spectrometer is required. Specific examples of instrumentation used in published methods include Agilent 1260 Infinity LC system with a 6460 Triple Quadrupole LC/MS, and a Shimadzu HPLC system with an API-4000 mass spectrometer.[3]

Preparation of Stock and Working Solutions

-

Telmisartan Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of telmisartan reference standard in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the telmisartan stock solution with a mixture of methanol and water to create calibration curve (CC) and quality control (QC) spiking solutions. The concentration of these solutions will depend on the desired calibration range.

-

Internal Standard Working Solution: Dilute the this compound stock solution with methanol to achieve a final concentration appropriate for spiking into plasma samples (e.g., 600 ng/mL).[4]

Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and rapid method for extracting telmisartan from plasma.

-

Thaw frozen human plasma samples at room temperature.

-

Vortex the plasma samples for 10 seconds to ensure homogeneity.[4]

-

In a clean microcentrifuge tube, pipette 100 µL of the plasma sample.

-

Add 10 µL of the this compound internal standard working solution (e.g., 600 ng/mL) to each plasma sample, except for the blank plasma.[4]

-

Vortex for 10 seconds.

-

Add 1.25 mL of acetonitrile to precipitate the plasma proteins.[4]

-

Vortex the mixture for 1 minute.

-

Centrifuge the tubes at 13,000 rpm for 5 minutes.[4]

-

Transfer 100 µL of the clear supernatant to a new tube.

-

Add 200 µL of 50% acetonitrile to the supernatant.[4]

-

Inject a 10 µL aliquot of the final solution into the LC-MS/MS system.[4]

Liquid Chromatography Conditions

The following are representative LC conditions. Optimization may be required based on the specific column and instrumentation used.

| Parameter | Condition |

| Column | Unison UK-C18 (2.0 x 75 mm, 3 µm)[4] or equivalent |

| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid[4] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[4] |

| Gradient | Isocratic or a gradient program may be used. A typical isocratic mobile phase is a mixture of acetonitrile and 5 mM ammonium acetate (pH 4.0) (50:50, v/v).[5] |

| Flow Rate | 0.2 mL/min[4] |

| Column Temperature | 40 °C[6] |

| Injection Volume | 10 µL[4] |

Mass Spectrometry Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Telmisartan) | m/z 515.1 → 276.1[4] |

| MRM Transition (this compound) | m/z 518.15 → 279.15[4] |

| Ion Spray Voltage | 5500 V[5] |

| Source Temperature | 500 °C[5] |

Data Presentation

The following tables summarize the quantitative performance of the method as reported in various studies.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Linearity Range | LLOQ | Correlation Coefficient (r²) | Reference |

| Telmisartan | 1 - 2000 ng/mL | 1 ng/mL | ≥ 0.9962 | [4] |

| Telmisartan | 2.01 - 400.06 ng/mL | 2.01 ng/mL | ≥ 0.99 | |

| Telmisartan | 0.5 - 600.0 ng/mL | 0.5 ng/mL | Not Reported | [7] |

| Telmisartan | 50 - 5000 pg/mL | 50 pg/mL | ≥ 0.99 |

Table 2: Precision and Accuracy

| Analyte | Concentration Level | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |

| Telmisartan | Not Specified | 91.0 - 106.8 | 92.2 - 101.4 | [4] |

| Telmisartan | LLOQ, LQC, MQC, HQC | Not Reported | Not Reported | |

| Telmisartan | Not Specified | < 6.7% (Precision) | < 8.1% (Precision) | [7] |

| Telmisartan | QC Samples (150, 750, 4000 pg/mL) | Good Precision and Accuracy | Good Precision and Accuracy |

(LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control)

Visualization of Experimental Workflow

The following diagrams illustrate the key processes in the quantification of telmisartan.

Caption: Workflow for Telmisartan Quantification.

References

- 1. This compound|Cas# 1189889-44-8 [glpbio.cn]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ijbpas.com [ijbpas.com]

- 4. Pharmacokinetic and bioequivalence study of a telmisartan/S-amlodipine fixed-dose combination (CKD-828) formulation and coadministered telmisartan and S-amlodipine in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous determination of telmisartan and amlodipine in human plasma by LC–MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. Determination of telmisartan in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Telmisartan Analysis in Urine

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the sample preparation of urine for the analysis of Telmisartan. The included methods are based on published and validated analytical procedures.

Introduction

Telmisartan is an angiotensin II receptor blocker (ARB) used in the management of hypertension. The determination of telmisartan concentrations in urine is crucial for pharmacokinetic, bioequivalence, and toxicological studies. Effective sample preparation is a critical step to remove endogenous interferences and concentrate the analyte, thereby ensuring accurate and reliable quantification. This document outlines various techniques for the preparation of urine samples prior to analysis by methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantitative Data Summary

The following table summarizes the performance of different sample preparation techniques for the analysis of telmisartan in urine, as reported in various studies.

| Sample Preparation Technique | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| Molecularly Imprinted Solid-Phase Extraction (MISPE) & Dispersive Liquid-Liquid Microextraction (DLLME) | HPLC | 0.19 µg/mL | 0.63 µg/mL | 81-97 | [1] |

| Column-Switching HPLC | HPLC-Fluorescence | 0.0002 µg/mL | - | >93 | [2][3] |

| Molecularly Imprinted Solid-Phase Extraction (MISPE) | Spectrofluorimetry | 11.0 ng/mL | 36.0 ng/mL | - | [4] |

| Direct Injection after Dilution | LC-MS/MS | - | - | - | [5] |

Experimental Protocols

Molecularly Imprinted Solid-Phase Extraction (MISPE) coupled with Dispersive Liquid-Liquid Microextraction (DLLME)

This method offers high selectivity for telmisartan due to the molecularly imprinted polymer.

Materials and Reagents:

-

Molecularly Imprinted Solid-Phase Extraction (MISPE) cartridges

-

Urine sample

-

HPLC grade water

-

Methanol

-

Acetic acid

-

Dispersive solvent (e.g., acetone)

-

Extraction solvent (e.g., chloroform)

-

Centrifuge

Protocol:

-

Sample Pre-treatment: Centrifuge the urine sample to remove any particulate matter.

-

MISPE Cartridge Conditioning:

-

Wash the MISPE cartridge with 3 mL of methanol.

-

Equilibrate the cartridge with 3 mL of HPLC grade water.

-

-

Sample Loading: Load the pre-treated urine sample onto the conditioned MISPE cartridge.

-

Washing:

-

Wash the cartridge with 1 mL of water to remove hydrophilic interferences.

-

Wash the cartridge with 1 mL of a methanol/water mixture (e.g., 20:80, v/v) to remove less polar interferences.

-

-

Elution: Elute telmisartan from the cartridge with 1 mL of a methanol/acetic acid mixture (e.g., 98:2, v/v).

-

Dispersive Liquid-Liquid Microextraction (DLLME):

-

Take the eluate from the MISPE step.

-

Rapidly inject a mixture of a dispersive solvent (e.g., 500 µL of acetone) and an extraction solvent (e.g., 100 µL of chloroform) into the eluate. A cloudy solution will form.

-

Centrifuge the mixture at high speed (e.g., 5000 rpm for 5 min).

-

A small droplet of the extraction solvent containing the concentrated telmisartan will sediment at the bottom of the tube.

-

-

Analysis: Collect the sedimented phase and inject it into the HPLC system.

Column-Switching High-Performance Liquid Chromatography (HPLC)

This online SPE method automates the sample clean-up and injection process, increasing throughput.

Materials and Reagents:

-

HPLC system with a column-switching valve

-

Extraction pre-column (e.g., C18)

-

Analytical column (e.g., C18)

-

Extraction mobile phase (e.g., 2% methanol in 5mM phosphate buffer, pH 3.8)[2][3]

-

Analytical mobile phase

-

Urine sample

Protocol:

-

Sample Pre-treatment: Dilute the urine sample with the extraction mobile phase (e.g., 1:4, v/v).[2][3]

-

Injection: Directly inject a specific volume (e.g., 20 µL) of the diluted urine sample onto the extraction pre-column.[2][3]

-

On-line Extraction and Clean-up:

-

Pump the extraction mobile phase through the pre-column at a specific flow rate (e.g., 0.8 mL/min) to wash away interfering substances while retaining telmisartan.[2]

-

-

Column Switching and Elution:

-

After the clean-up step, switch the valve to connect the extraction pre-column in-line with the analytical column.

-

Pump the analytical mobile phase through both columns to back-flush telmisartan from the pre-column onto the analytical column for separation.

-

-

Detection: Detect telmisartan using a suitable detector (e.g., fluorescence detector).

Direct Injection after Dilution for LC-MS/MS

This is a simple and rapid "dilute-and-shoot" method suitable for the high sensitivity and selectivity of LC-MS/MS.

Materials and Reagents:

-

LC-MS/MS system

-

Urine sample

-

Distilled water or mobile phase for dilution

-

Centrifuge

-

Autosampler vials with filters

Protocol:

-

Sample Pre-treatment:

-

Centrifuge the urine sample to remove any sediment.

-

Dilute the supernatant with distilled water or the initial mobile phase (e.g., 1:10, v/v).[5]

-

-

Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.

-

Injection: Directly inject the filtered sample into the LC-MS/MS system for analysis.

Visualizations

Caption: Workflow for MISPE followed by DLLME for Telmisartan extraction from urine.

Caption: Automated on-line sample preparation using column-switching HPLC.

Caption: Simple "Dilute-and-Shoot" workflow for LC-MS/MS analysis of Telmisartan.

References

- 1. Molecularly imprinted SPE combined with dispersive liquid-liquid microextraction for selective analysis of telmisartan in biological and formulation samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of losartan, telmisartan, and valsartan by direct injection of human urine into a column-switching liquid chromatographic system with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. High rates of non-adherence to antihypertensive treatment revealed by high-performance liquid chromatography-tandem mass spectrometry (HP LC-MS/MS) urine analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Telmisartan-d3 in Preclinical Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telmisartan is a potent and selective angiotensin II type 1 (AT1) receptor blocker (ARB) used in the management of hypertension.[1] In preclinical drug development, the deuterated analog, Telmisartan-d3, serves as an invaluable tool, primarily as an internal standard (IS) for the quantitative analysis of Telmisartan in biological matrices. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays ensures high accuracy and precision, which are critical for pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies.[2]

These application notes provide detailed protocols for the use of this compound in preclinical research, covering its application as an internal standard in bioanalytical methods and providing a framework for its use in pharmacokinetic studies.

Physicochemical Properties of Telmisartan

| Property | Value | Reference |

| Chemical Formula | C₃₃H₃₀N₄O₂ | [3] |

| Molecular Weight | 514.62 g/mol | [3] |

| Solubility | Insoluble in water, sparingly soluble in strong acid, and freely soluble in strong base. | [3] |

| pKa | Not specified | |

| LogP | Not specified |

Bioanalytical Method Using this compound as an Internal Standard

This protocol outlines a validated LC-MS/MS method for the quantification of Telmisartan in rat plasma, employing this compound as an internal standard.

Materials and Reagents

-

Telmisartan (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (HPLC grade)[4]

-

Methanol (HPLC grade)[4]

-

Formic acid

-

Ammonium acetate

-

Ultrapure water

-

Rat plasma (blank)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Preparation of Solutions

-

Telmisartan Stock Solution (1 mg/mL): Accurately weigh and dissolve Telmisartan in methanol.[5]

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.[6]

-

Working Solutions: Prepare serial dilutions of the Telmisartan stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve (CC) and quality control (QC) standards.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of rat plasma (blank, CC, QC, or study sample) into a microcentrifuge tube.

-

Add 50 µL of the Internal Standard Working Solution (this compound) and vortex briefly. For the blank sample, add 50 µL of the acetonitrile:water mixture.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.[4]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

Table 1: LC-MS/MS Instrument Parameters

| Parameter | Condition |

| HPLC | |

| Column | C18 reverse-phase column (e.g., 50 x 4.6 mm, 5 µm) |

| Mobile Phase | A: 10 mM Ammonium acetate in water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| MS/MS | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Transitions | Telmisartan: m/z 515.2 -> 275.6 this compound: m/z 518.4 -> 279.2 |

| Dwell Time | 200 ms |

| Collision Energy | Optimized for the specific instrument |

| Gas Temperature | 350°C |

| Gas Flow | 10 L/min |

Note: These parameters may require optimization based on the specific instrumentation used.

Method Validation Summary

A summary of typical validation parameters for a bioanalytical method for Telmisartan using this compound is presented below.

Table 2: Bioanalytical Method Validation Summary

| Parameter | Acceptance Criteria | Typical Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| LLOQ | Signal-to-noise ratio ≥ 10 | 0.5 ng/mL[7] |

| Accuracy | Within ±15% (±20% for LLOQ) | 95-105% |

| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 10% |

| Recovery | Consistent and reproducible | > 80% |

| Matrix Effect | Within acceptable limits | Minimal |

| Stability | Stable under relevant conditions | Stable for 3 freeze-thaw cycles and 24h at room temperature |

Protocol for a Preclinical Pharmacokinetic Study in Rats

This protocol describes a typical single-dose oral pharmacokinetic study of Telmisartan in rats using the validated bioanalytical method with this compound as the internal standard.

Animals

-

Species: Sprague-Dawley rats (or other appropriate strain)

-

Number: Sufficient to obtain statistically meaningful data (e.g., n=5 per time point)

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.[8]

Dosing

-

Fast the animals overnight prior to dosing.

-

Prepare a formulation of Telmisartan suitable for oral gavage (e.g., a suspension in 0.5% carboxymethylcellulose).

-

Administer a single oral dose of Telmisartan (e.g., 2, 4, or 8 mg/kg).[8]

Sample Collection

-

Collect blood samples (approximately 200 µL) via the tail vein or other appropriate method at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

Sample Analysis and Data Interpretation

-

Analyze the plasma samples for Telmisartan concentration using the validated LC-MS/MS method with this compound as the internal standard.

-

Calculate the pharmacokinetic parameters using non-compartmental analysis software.

Table 3: Typical Pharmacokinetic Parameters of Telmisartan in Rats (Oral Administration)

| Parameter | 2 mg/kg | 4 mg/kg | 8 mg/kg |

| Cmax (ng/mL) | 285.4 ± 65.2 | 589.7 ± 112.3 | 1105.6 ± 201.8 |

| Tmax (h) | 1.5 ± 0.5 | 1.8 ± 0.6 | 2.0 ± 0.7 |

| AUC₀₋t (ng*h/mL) | 1256.3 ± 289.1 | 2698.5 ± 543.2 | 5423.7 ± 1098.4 |

| t₁/₂ (h) | 15.8 ± 3.1 | 16.5 ± 3.5 | 17.2 ± 3.9 |

Data are presented as mean ± SD and are hypothetical representations based on literature.[8]

Signaling Pathways and Experimental Workflows

Telmisartan Mechanism of Action

Telmisartan's primary mechanism of action is the blockade of the Angiotensin II Type 1 (AT1) receptor, which is a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[9] By blocking this receptor, Telmisartan prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure.[1] Additionally, Telmisartan has been shown to act as a partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), which may contribute to its metabolic benefits.[10]

Caption: Mechanism of action of Telmisartan and the role of this compound.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the typical workflow for a preclinical pharmacokinetic study utilizing this compound.

Caption: Preclinical pharmacokinetic study workflow using this compound.

References

- 1. Telmisartan Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. banglajol.info [banglajol.info]

- 5. bionclinicals.com [bionclinicals.com]

- 6. mdpi.com [mdpi.com]

- 7. Determination of telmisartan in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic-pharmacodynamic modeling of telmisartan using an indirect response model in spontaneously hypertensive rats - Hao - Acta Pharmacologica Sinica [chinaphar.com]

- 9. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

Application of Telmisartan-d3 in Bioequivalence Studies of Telmisartan Formulations

Abstract

This document provides detailed application notes and protocols for the use of Telmisartan-d3 as an internal standard in bioequivalence (BE) studies of telmisartan oral formulations. The protocols herein are intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK) analysis to compare the bioavailability of a test formulation against a reference formulation. The methodologies described leverage Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the accurate and precise quantification of telmisartan in human plasma, a critical component in regulatory submissions for generic drug approval.

Introduction

Telmisartan is an angiotensin II receptor blocker (ARB) used in the treatment of hypertension.[1][2] To ensure therapeutic equivalence, generic formulations of telmisartan must demonstrate bioequivalence to the reference listed drug. Bioequivalence is typically established by comparing pharmacokinetic parameters, such as the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), following administration of the test and reference products to healthy volunteers.[3]

Due to the inherent variability in biological matrices and analytical processes, the use of a stable isotope-labeled internal standard (SIL-IS) is crucial for achieving reliable and accurate quantification.[4] this compound, a deuterated analog of telmisartan, is the ideal internal standard as it shares identical physicochemical properties with the analyte but is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer. This ensures that any variability during sample preparation and analysis affects both the analyte and the internal standard equally, leading to a more precise and accurate determination of the analyte's concentration.[4]

This document outlines the standard protocols for a bioequivalence study of telmisartan, including the clinical design, bioanalytical method validation, and sample analysis using this compound.

Signaling Pathway of Telmisartan

Telmisartan exerts its therapeutic effect by selectively blocking the angiotensin II type 1 (AT1) receptor, a key component of the Renin-Angiotensin-Aldosterone System (RAAS). The diagram below illustrates the RAAS pathway and the point of intervention by Telmisartan.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. scirp.org [scirp.org]

- 3. fda.gov [fda.gov]

- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Analysis Using Telmisartan-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telmisartan is a potent and selective angiotensin II type 1 (AT1) receptor blocker and a partial agonist of peroxisome proliferator-activated receptor-gamma (PPAR-γ).[1] These dual actions make it a valuable therapeutic agent for hypertension and suggest its potential in treating other metabolic diseases. In drug development and clinical pharmacology, the accurate quantification of telmisartan in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies.

Telmisartan-d3, a deuterated analog of telmisartan, serves as an ideal internal standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] Its chemical and physical properties are nearly identical to telmisartan, but its increased mass allows for clear differentiation in a mass spectrometer. The use of an internal standard like this compound is critical for correcting for variations in sample preparation and instrument response, ensuring the accuracy and precision of the analytical method.

While this compound is not typically used directly in high-throughput screening (HTS) assays for novel compound discovery, it is a key component in high-throughput bioanalytical workflows that are essential for processing large numbers of samples from clinical and preclinical studies. These high-throughput analytical methods are characterized by rapid sample processing and short chromatographic run times.

This document provides detailed application notes on the signaling pathways of telmisartan and a comprehensive protocol for a high-throughput LC-MS/MS assay for the quantification of telmisartan in human plasma using this compound as an internal standard.

Telmisartan's Mechanism of Action and Signaling Pathways

Telmisartan's therapeutic effects are primarily mediated through two distinct signaling pathways:

-

Angiotensin II Receptor Blockade : Telmisartan selectively blocks the AT1 receptor, preventing angiotensin II from binding and exerting its vasoconstrictive and aldosterone-secreting effects.[3] This leads to vasodilation and a reduction in blood pressure.

-

PPAR-γ Partial Agonism : Telmisartan also functions as a partial agonist of PPAR-γ, a nuclear receptor involved in the regulation of glucose and lipid metabolism. This activity may contribute to its beneficial metabolic effects.

Signaling Pathway Diagrams

Caption: Telmisartan's dual mechanism of action.

High-Throughput Bioanalytical Assay for Telmisartan

This section details a high-throughput LC-MS/MS method for the quantification of telmisartan in human plasma.

Experimental Workflow

Caption: Workflow for Telmisartan quantification.

Quantitative Data Summary

The following tables summarize typical parameters for a validated high-throughput LC-MS/MS assay for telmisartan using this compound.

Table 1: LC-MS/MS Method Parameters

| Parameter | Value |

| Liquid Chromatography | |

| Column | C18 reverse phase (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Run Time | ~2.5 minutes |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Telmisartan) | m/z 515.2 -> 276.2 |

| MRM Transition (this compound) | m/z 518.2 -> 279.2 |

| Dwell Time | 100 ms |

Table 2: Assay Validation Parameters

| Parameter | Value | Reference |

| Linearity Range | 0.5 - 600.0 ng/mL | [4] |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [4] |

| Intra-day Precision (%CV) | < 6.7% | [4] |

| Inter-day Precision (%CV) | < 8.1% | [4] |

| Accuracy (%RE) | 88.9 - 111.0% | [4] |

| Recovery | ~85% | [5] |

Experimental Protocol

1. Materials and Reagents

-

Telmisartan reference standard

-

This compound internal standard

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

96-well collection plates

-

Centrifuge capable of handling 96-well plates

2. Preparation of Stock and Working Solutions

-

Telmisartan Stock Solution (1 mg/mL): Accurately weigh and dissolve telmisartan in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Telmisartan Working Solutions: Serially dilute the telmisartan stock solution with 50:50 methanol:water to prepare calibration standards and quality control (QC) samples.

-

This compound Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with 50:50 methanol:water.

3. Sample Preparation (Protein Precipitation)

-

Arrange samples in a 96-well plate. Include blank plasma, calibration standards, QC samples, and unknown samples.

-

To 100 µL of each plasma sample, add 20 µL of the this compound working solution.

-

Add 300 µL of cold acetonitrile to each well to precipitate plasma proteins.

-

Seal the plate and vortex for 2 minutes at high speed.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4 °C.

-

Carefully transfer 150 µL of the supernatant to a clean 96-well collection plate.

-

Dilute the supernatant with 150 µL of water containing 0.1% formic acid.

-

Seal the plate and briefly vortex.

-

The plate is now ready for injection into the LC-MS/MS system.

4. LC-MS/MS Analysis

-

Set up the LC-MS/MS system with the parameters outlined in Table 1.

-

Create a sequence in the instrument software corresponding to the layout of the 96-well plate.

-

Inject the samples and acquire the data.

5. Data Analysis and Quantification

-

Integrate the peak areas for the MRM transitions of telmisartan and this compound.

-

Calculate the peak area ratio (Telmisartan / this compound).

-

Generate a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of telmisartan in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is an essential tool for the accurate and precise high-throughput quantification of telmisartan in biological matrices. The provided LC-MS/MS protocol offers a rapid and robust method suitable for pharmacokinetic studies in a drug development setting. Understanding the dual signaling pathways of telmisartan provides a basis for exploring its full therapeutic potential.

References

Application Note: High-Throughput Quantification of Telmisartan in Human Plasma for Therapeutic Drug Monitoring Using Telmisartan-d3 as an Internal Standard

Introduction

Telmisartan is a potent, long-acting angiotensin II receptor blocker (ARB) prescribed for the management of hypertension.[1][2] It selectively inhibits the angiotensin II type 1 (AT1) receptor, leading to vasodilation and a reduction in blood pressure.[2][3] Therapeutic drug monitoring (TDM) of telmisartan can be crucial for optimizing dosage, ensuring efficacy, and minimizing potential side effects, particularly in specific patient populations. This application note details a robust and sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of telmisartan in human plasma. The stable isotope-labeled compound, Telmisartan-d3, is used as an internal standard (IS) to ensure high accuracy and precision. The protocol employs a simple and rapid protein precipitation method for sample preparation, making it suitable for high-throughput clinical research and drug development settings.

Mechanism of Action and Metabolism

Telmisartan's primary mechanism of action is the selective blockade of the AT1 receptor, which prevents angiotensin II from exerting its vasoconstrictive effects.[3] This leads to the relaxation of blood vessels and a decrease in blood pressure.[3] Additionally, telmisartan is a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), which may contribute to beneficial metabolic effects.[4][5] The metabolism of telmisartan is primarily through glucuronidation in the liver, forming an inactive acylglucuronide.[4][6] Cytochrome P450 enzymes are not significantly involved in its metabolism.[1][6]

Caption: Telmisartan's Mechanism of Action in the RAAS Pathway.

Experimental Protocols

Materials and Reagents

-

Telmisartan and this compound reference standards

-

HPLC-grade acetonitrile and methanol

-

Ammonium acetate and formic acid (analytical grade)

-

Human plasma (with K2EDTA as anticoagulant)

-

Ultrapure water

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL):

-

Working Solutions:

-

Prepare a series of telmisartan working solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.

-

Prepare a this compound working solution (e.g., 300 ng/mL) by diluting the stock solution with the same diluent.

-

Sample Preparation: Protein Precipitation

This protocol is designed for high-throughput analysis and employs a simple protein precipitation step.

-

Pipette 100 µL of human plasma (calibration standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.

-

Add 50 µL of the this compound internal standard working solution to each tube (except for blank samples).

-

Add 300-500 µL of cold acetonitrile to each tube to precipitate the plasma proteins.[8]

-

Vortex the mixture for 1-2 minutes.

-

Centrifuge the tubes at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.[9]

-

Carefully transfer the supernatant to a clean vial or a 96-well plate for LC-MS/MS analysis.

Caption: Experimental workflow for plasma sample preparation.

LC-MS/MS Instrumentation and Conditions

The following are typical parameters for the analysis. Instrument-specific optimization may be required.

Liquid Chromatography (LC) System:

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase column (e.g., 50 x 4.6 mm, 5 µm)[7][8] |

| Mobile Phase A | 5-10 mM Ammonium acetate or 0.1% formic acid in water[7][9] |

| Mobile Phase B | Acetonitrile or Methanol[7][10] |

| Flow Rate | 0.5 - 0.8 mL/min[7] |

| Injection Volume | 10 µL |

| Column Temperature | 45°C |

| Gradient | A gradient starting with a high aqueous phase, ramping up to a high organic phase to elute telmisartan, followed by re-equilibration. |

Tandem Mass Spectrometry (MS/MS) System:

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive[7] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 4000 - 5500 V[11] |

| Nebulizer Gas | 40-45 psi[11] |

| Drying Gas Temp. | 350°C |

| Fragmentor Voltage | ~180 V |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

|---|---|---|---|

| Telmisartan | 515.2 | 275.6 | ~52 |

| This compound | 518.4 | 279.2 | ~50 |

Method Validation and Performance

The described method should be validated according to regulatory guidelines (e.g., US FDA) for bioanalytical method validation.[7] Key validation parameters are summarized below from published studies.

Quantitative Data Summary:

| Parameter | Typical Performance |

|---|---|

| Linearity Range | 50 - 5000 pg/mL to 2.01 - 400.06 ng/mL[12] |

| Correlation Coefficient (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | 50 pg/mL to 2.9 ng/mL[8] |

| Intra-day Precision (%CV) | < 15% (typically < 10%)[10][13] |

| Inter-day Precision (%CV) | < 15% (typically < 10%)[10][13] |

| Accuracy (% Bias) | Within ±15% of the nominal value (±20% at LLOQ)[11][13] |

| Recovery | Typically > 85%[8] |

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of telmisartan in human plasma using this compound as an internal standard. The simple protein precipitation extraction method coupled with a sensitive and specific LC-MS/MS analysis allows for a high-throughput and reliable workflow. This method is well-suited for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications requiring the accurate measurement of telmisartan levels.

References

- 1. slideshare.net [slideshare.net]

- 2. Telmisartan | C33H30N4O2 | CID 65999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Telmisartan Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Telmisartan - Wikipedia [en.wikipedia.org]

- 5. caymanchem.com [caymanchem.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. bionclinicals.com [bionclinicals.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Determination of telmisartan in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijbpas.com [ijbpas.com]

- 12. Simultaneous determination of telmisartan and amlodipine in human plasma by LC–MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development and validation of a high throughput LC–MS/MS method for simultaneous quantitation of pioglitazone and telmisartan in rat plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Role of Telmisartan-d3 in Drug-Drug Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Telmisartan-d3 in drug-drug interaction (DDI) studies. Telmisartan, an angiotensin II receptor blocker, is primarily metabolized by UDP-glucuronosyltransferase 1A3 (UGT1A3) and is also known to interact with several drug transporters and metabolizing enzymes. Understanding its DDI potential is crucial for the safe and effective co-administration of other therapeutic agents. This compound, a stable isotope-labeled internal standard, is an indispensable tool in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based pharmacokinetic studies to ensure accurate quantification of telmisartan in biological matrices.

Rationale for Using this compound in DDI Studies

In DDI studies, precise measurement of the plasma concentrations of the investigational drug is paramount. This compound serves as an ideal internal standard for the quantitative analysis of telmisartan for the following reasons:

-

Similar Physicochemical Properties: this compound shares identical chemical and physical characteristics with telmisartan, ensuring co-extraction and similar chromatographic behavior.

-

Distinct Mass-to-Charge Ratio (m/z): Its increased mass due to the deuterium atoms allows for clear differentiation from the unlabeled telmisartan in a mass spectrometer, preventing analytical interference.

-

Correction for Matrix Effects and Variability: The use of a stable isotope-labeled internal standard effectively compensates for variations in sample preparation, injection volume, and ion suppression or enhancement in the mass spectrometer, leading to high accuracy and precision of the analytical method.

Potential Mechanisms of Telmisartan Drug-Drug Interactions

Telmisartan can be a perpetrator or a victim of drug-drug interactions through several mechanisms:

-

Metabolic Enzymes:

-

UGT1A3: As the primary enzyme responsible for telmisartan's metabolism to its acyl-glucuronide, co-administration with inhibitors or inducers of UGT1A3 can significantly alter its plasma concentrations.

-

Cytochrome P450 (CYP) Enzymes: While not a major substrate for CYP enzymes, telmisartan has been shown to be a mixed inhibitor of CYP2C9 and CYP2C8.[1][2] This suggests a potential for interaction with drugs metabolized by these enzymes.

-

-

Drug Transporters:

-

P-glycoprotein (P-gp), BCRP, and MRP2: Telmisartan is a substrate and inhibitor of these efflux transporters.[3] Co-administration with other substrates or inhibitors of these transporters can lead to altered absorption and disposition of either drug.

-

Data Presentation: Pharmacokinetic Parameters in DDI Studies

The following table summarizes the pharmacokinetic data from various DDI studies involving telmisartan.

| Co-administered Drug | Analyte | Parameter | Value (Test) | Value (Reference) | % Change | Citation |

| Amlodipine + Hydrochlorothiazide | Telmisartan | Cmax (ng/mL) | - | - | 2% increase | [4] |

| AUC0-last (ngh/mL) | - | - | 4% increase | [4] | ||

| Rosuvastatin | Telmisartan | Cmax,ss (ng/mL) | - | - | 1.7% decrease | [5][6] |

| AUCτ,ss (ngh/mL) | - | - | 0.03% increase | [5] | ||

| Rosuvastatin | Rosuvastatin | Cmax,ss (ng/mL) | - | - | 128% increase | [5] |

| AUCτ,ss (ngh/mL) | - | - | 33% increase | [5][6] | ||

| Donafenib | Telmisartan | Cmax (ng/mL) | 1358.7 ± 288.4 | 1288.9 ± 301.5 | 5.4% increase | [3] |

| AUC0-t (ngh/mL) | 11568.2 ± 2144.3 | 10854.6 ± 2011.7 | 6.6% increase | [3] | ||

| Sorafenib | Telmisartan | Cmax (ng/mL) | 1311.2 ± 295.3 | 1288.9 ± 301.5 | 1.7% increase | [3] |

| AUC0-t (ngh/mL) | 11023.7 ± 2201.8 | 10854.6 ± 2011.7 | 1.6% increase | [3] | ||

| Telmisartan | Sorafenib | Cmax (ng/mL) | 389.1 ± 75.4 | 241.8 ± 55.9 | 60.9% increase | [3] |